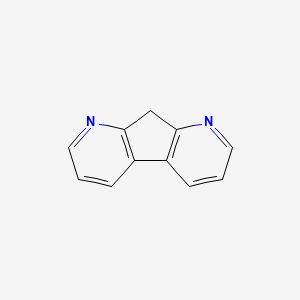
1,8-Diazafluorene
概述
描述
1,8-Diazafluorene is a heterocyclic compound that features a unique structure with two nitrogen atoms incorporated into a fluorene framework
准备方法
Synthetic Routes and Reaction Conditions
1,8-Diazafluorene can be synthesized through several methods. One common synthetic route involves the cyclization of 2,2’-bipyridine with formaldehyde and a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Another method involves the reaction of 2,2’-bipyridine with a suitable halogenating agent, followed by cyclization in the presence of a base. This method often requires careful control of reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反应分析
Types of Reactions
1,8-Diazafluorene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 1,8-diazafluoren-9-one, a compound with significant applications in forensic science.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 1,8-Diazafluoren-9-one
Reduction: Dihydro-1,8-diazafluorene
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
1,8-Diazafluorene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that have unique catalytic properties.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological macromolecules.
Industry: It is used in the synthesis of advanced materials, such as polymers and organic semiconductors, due to its electronic properties.
作用机制
The mechanism of action of 1,8-diazafluorene and its derivatives often involves interactions with metal ions or biological macromolecules. The nitrogen atoms in the compound can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. In biological systems, these interactions can affect enzyme activity or disrupt cellular processes, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
Fluorene: Lacks nitrogen atoms, making it less versatile in coordination chemistry.
1,10-Phenanthroline: Another nitrogen-containing heterocycle, but with a different ring structure.
2,2’-Bipyridine: Similar in having nitrogen atoms, but does not have the fused ring system of 1,8-diazafluorene.
Uniqueness
This compound is unique due to its fused ring system with nitrogen atoms, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in coordination chemistry and materials science, where its ability to form stable complexes and participate in various reactions is highly advantageous.
属性
IUPAC Name |
6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-3-8-9-4-2-6-13-11(9)7-10(8)12-5-1/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKIFEBDPFAJTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=N2)C3=C1N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498124 | |
| Record name | 9H-Cyclopenta[1,2-b:4,3-b']dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244-50-8 | |
| Record name | 9H-Cyclopenta[1,2-b:4,3-b']dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one](/img/structure/B3349834.png)
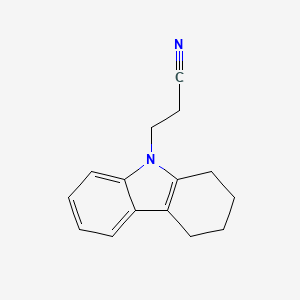
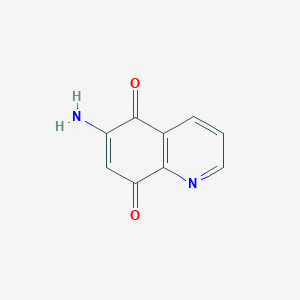
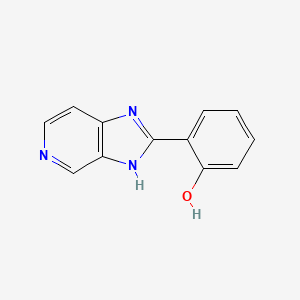
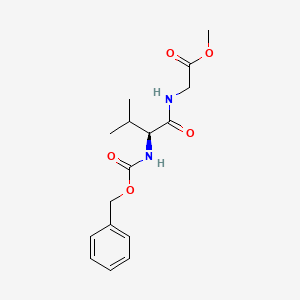
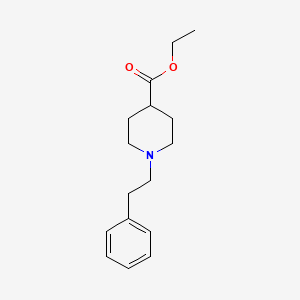
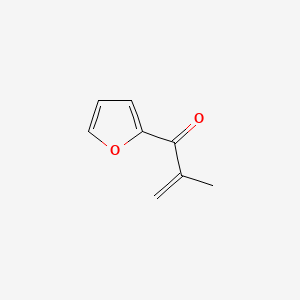
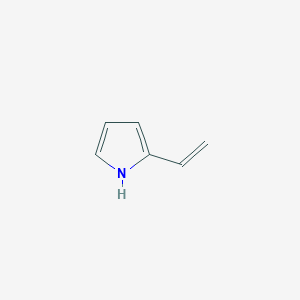
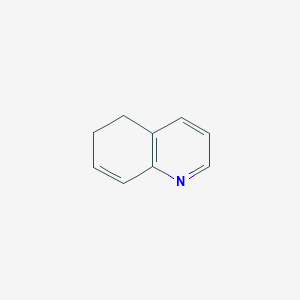
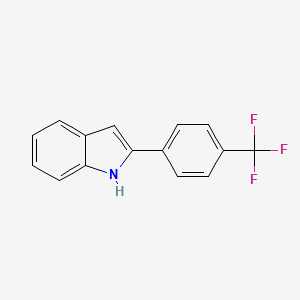
![9H-Indeno[2,1-c]pyridine](/img/structure/B3349907.png)
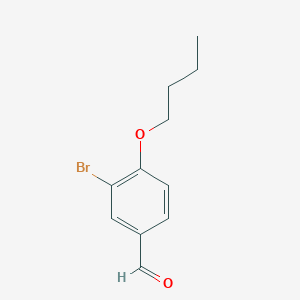

![Pyrazino[1,2-a]indole](/img/structure/B3349936.png)
